molecular formula C12H24O B2752276 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol CAS No. 2248355-80-6

2-(3,3,5-Trimethylcyclohexyl)propan-1-ol

Cat. No.: B2752276
CAS No.: 2248355-80-6
M. Wt: 184.323
InChI Key: KZNJQECHLKHZAF-UHFFFAOYSA-N
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Description

2-(3,3,5-Trimethylcyclohexyl)propan-1-ol is an organic compound with the molecular formula C12H24O. It is a type of alcohol characterized by a cyclohexane ring substituted with three methyl groups and a propanol side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol typically involves the hydrogenation of isophorone. The process begins with the conversion of isophorone to 3,3,5-trimethylcyclohexanone, which is then reduced to 3,3,5-trimethylcyclohexanol. Finally, the hydroxyl group is converted to a propanol side chain through a series of reactions involving reagents such as malononitrile .

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale hydrogenation reactors. The process involves the use of catalysts such as palladium or platinum to facilitate the hydrogenation of isophorone under high pressure and temperature conditions. The resulting product is then purified through distillation and recrystallization techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,5-Trimethylcyclohexyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 3,3,5-Trimethylcyclohexanone, 3,3,5-Trimethylcyclohexanoic acid

    Reduction: 3,3,5-Trimethylcyclohexane, 3,3,5-Trimethylcyclohexanol

    Substitution: 2-(3,3,5-Trimethylcyclohexyl)propyl chloride, 2-(3,3,5-Trimethylcyclohexyl)propyl bromide

Scientific Research Applications

2-(3,3,5-Trimethylcyclohexyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,5-Trimethylcyclohexanol
  • 2-Methyl-2-[(3,3,5-trimethylcyclohexyl)amino]propan-1-ol
  • 2-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)propan-1,3-diamine

Uniqueness

2-(3,3,5-Trimethylcyclohexyl)propan-1-ol is unique due to its specific structural features, including the presence of a propanol side chain attached to a highly substituted cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(3,3,5-trimethylcyclohexyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-9-5-11(10(2)8-13)7-12(3,4)6-9/h9-11,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNJQECHLKHZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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